molecular formula C20H16N2O2 B8762598 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) CAS No. 249614-38-8

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)

Cat. No. B8762598
M. Wt: 316.4 g/mol
InChI Key: OKCULIMOMSXPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247396B2

Procedure details

The product has already been described in: C. Kitamura et al., J. Chem. Soc., Perkin Trans. 1 2000, 781-785, from which this stage of synthesis was very slightly altered. It has also been described but obtained by another method of synthesis in: M. Albrecht et al., Synthesis 1999, 10, 1819-1829. A solution of 2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline] (2.83 g; 8.23 mmol) in 48% hydrobromic acid (150 ml) is heated under reflux for 24 hours. After cooling to ambient temperature, the mixture is neutralised with a 3M aqueous solution of sodium hydroxide, leading to the formation of a green precipitate. The product is extracted with dichloromethane then washed in water and brine. The organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%). NMR-1H (250 MHz, CDCl3) δ, ppm: 9.35 (s large, 2H); 8.20 (d, 3J (H, H)=8.5 Hz, 2H); 7.53 (d, 3J (H, H)=8.5 Hz, 2H); 7.37 (m, 2H); 7.32 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 7.05 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 3.57 (s, 4H). MS (CID, NH3) m/z: 317 (MH+). Analysis (%) for C20H16N2O2.0.1NaBr: calculated C, 73.53. H, 4.93. N, 8.58. found C, 73.81. H, 4.73. N, 8.50. UV/vis [CH3OH/20 mM Tris-HCl pH=7.4 containing 150 mM NaCl (1/1, v/v)]: λ nm (ε M−1 cm−1)=204 (71,800), 248 (74,200), 305 (5,200).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 71,800 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 74,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 5,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([O:25]C)[CH:19]=[CH:20][CH:21]=2)[N:16]=1)[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([O:13]C)[CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-].[Na+].N.[Na+].[Cl-]>Br.CO>[CH2:2]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([OH:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH2:1][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([OH:25])[CH:19]=[CH:20][CH:21]=2)[N:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]
Quantity
2.83 g
Type
reactant
Smiles
C(CC1=NC2=C(C=CC=C2C=C1)OC)C1=NC2=C(C=CC=C2C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
Br
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
( 71,800 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 74,200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 5,200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 2000, 781-785, from which this stage of synthesis
CUSTOM
Type
CUSTOM
Details
obtained by another method of synthesis in: M
CUSTOM
Type
CUSTOM
Details
Albrecht et al., Synthesis 1999, 10, 1819-1829
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane
WASH
Type
WASH
Details
then washed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%)

Outcomes

Product
Name
Type
Smiles
C(CC1=NC2=C(C=CC=C2C=C1)O)C1=NC2=C(C=CC=C2C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.